

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

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In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases in DNA and RNA and appearing in a vast array of approved therapeutic agents.^[1] Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, making it a frequent component in molecules targeting enzymes like kinases.^{[2][3]} Similarly, the piperazine moiety is recognized as a "privileged scaffold," often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a versatile linker to engage with biological targets.^[4]
^[5]

This guide focuses on the chemical properties and synthetic utility of **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** (CAS: 57005-71-7), a molecule that synergistically combines these two powerful fragments. As a bifunctional scaffold, it presents a unique topology: the pyrimidine-4-amine portion acts as an excellent bioisostere for purine bases and is a known hinge-binding motif, while the 2-(4-methylpiperazin-1-yl) group offers a vector for further chemical modification to optimize potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profiles. This document serves as a technical resource for researchers and drug development professionals, providing core chemical data, validated synthetic protocols, and insights into its application as a foundational building block for novel therapeutics.

PART 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical scaffold is the first step in its journey from a laboratory curiosity to a clinical candidate. The data for **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** are summarized below.

Data Summary Table

Property	Value	Source
CAS Number	57005-71-7	[6]
Molecular Formula	C ₉ H ₁₅ N ₅	[6]
Molecular Weight	193.25 g/mol	[6]
Appearance	Typically a solid (e.g., powder)	Inferred
Storage Conditions	Inert atmosphere, room temperature, keep in dark place	[6]

Note: Experimentally determined properties like melting point, solubility, and pKa are not widely published for this specific molecule. Researchers should perform experimental validation upon synthesis.

PART 2: Synthesis and Characterization Workflow

The synthesis of substituted pyrimidines often relies on the differential reactivity of halogenated precursors. The following protocol describes a robust and logical pathway to **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** from commercially available starting materials.

Proposed Synthetic Pathway: A Logic-Driven Approach

A standard and effective method for synthesizing this class of compounds is through sequential nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine. The choice of 2,4-dichloropyrimidine as a starting material is strategic; the chlorine atom at the C2 position is

generally more susceptible to nucleophilic attack than the one at C4, although this can be influenced by reaction conditions.

Experimental Protocol: Synthesis

Objective: To synthesize **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** via a two-step SNAr protocol.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-chloropyrimidine

- Rationale: This initial step aims to selectively introduce the 1-methylpiperazine moiety. Performing the reaction at a controlled, low temperature with a slight excess of the pyrimidine substrate favors monosubstitution and minimizes the formation of the di-substituted byproduct.
- Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (10 mL/g), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
- Reaction: Cool the mixture to 0°C in an ice bath. Add 1-methylpiperazine (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
- Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dichloropyrimidine is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate. Purification can be achieved via column chromatography if necessary.

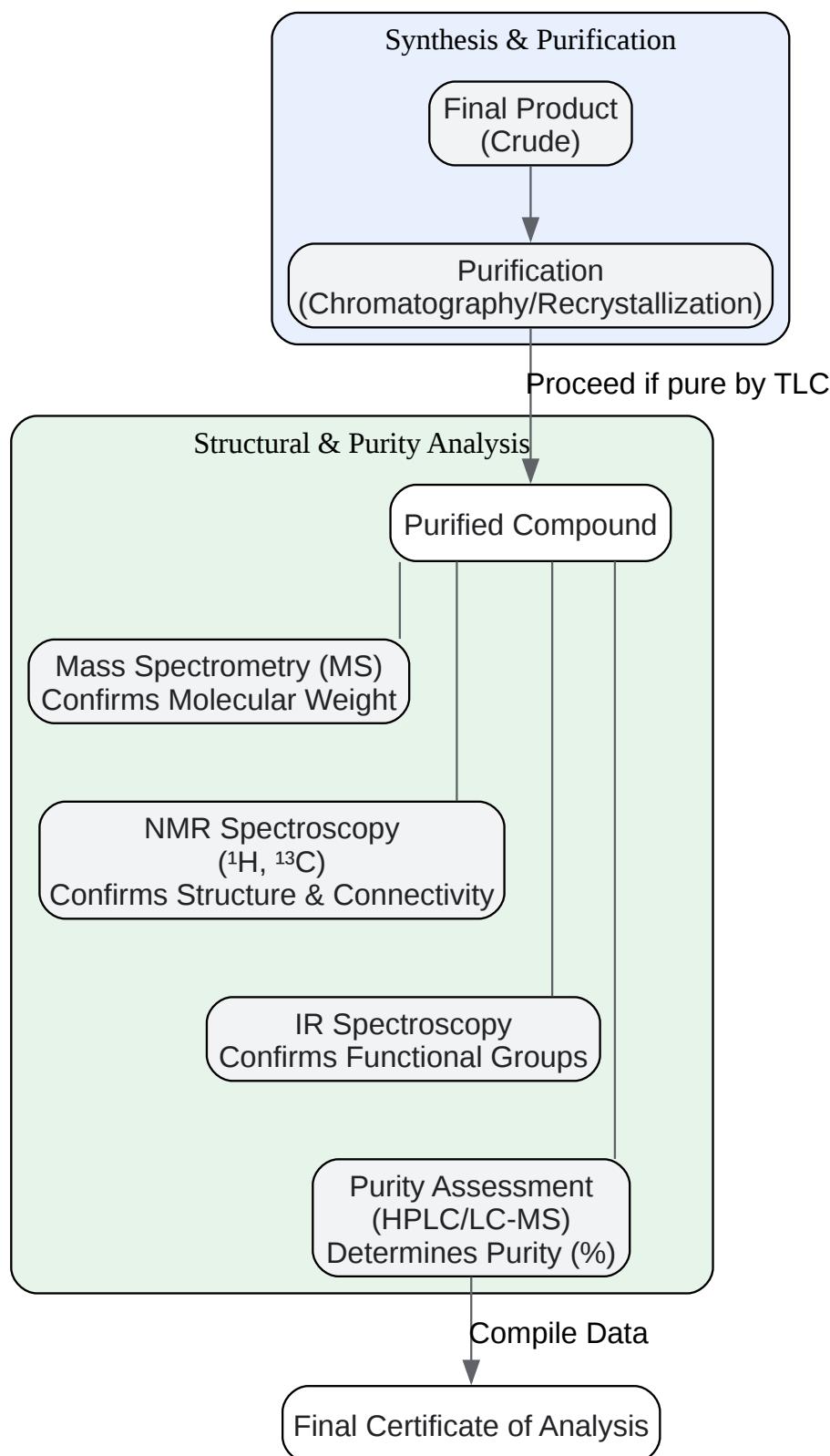
Step 2: Synthesis of **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** (Final Product)

- Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amine group. This amination is typically conducted at elevated temperatures in a sealed vessel to accommodate the volatility of the ammonia solution.

- Setup: Place the crude 2-(4-methylpiperazin-1-yl)-4-chloropyrimidine from Step 1 into a sealed pressure vessel.
- Reaction: Add a 7N solution of ammonia in methanol (10 eq). Seal the vessel and heat to 80-90°C for 12-16 hours.
- Monitoring: After cooling to room temperature, check for the disappearance of the starting material by TLC or LC-MS.
- Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine**.

Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process is self-validating, as each step provides orthogonal data to build a complete structural and purity profile.

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Caption: Logical workflow for the synthesis, purification, and analytical validation of the target compound.

Expected Spectroscopic Data

While specific, experimentally-derived spectra for this exact compound are not readily available in public literature, we can predict the key features based on its structure and data from analogous compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ^1H NMR (DMSO-d₆, 500 MHz):
 - Pyrimidine Ring: Two doublets would be expected for the pyrimidine protons, likely in the δ 7.5-8.5 ppm range.
 - Amine Group: A broad singlet corresponding to the two -NH₂ protons, likely around δ 6.0-7.0 ppm.
 - Piperazine Ring: Two sets of multiplets (likely appearing as broad triplets), integrating to 4 protons each, for the -CH₂- groups. One set would be adjacent to the pyrimidine ring (δ 3.6-3.8 ppm) and the other adjacent to the N-methyl group (δ 2.4-2.6 ppm).
 - Methyl Group: A sharp singlet integrating to 3 protons for the -CH₃ group, expected around δ 2.2-2.3 ppm.
- ^{13}C NMR (DMSO-d₆, 125 MHz):
 - Expect 3-4 signals in the aromatic region (δ 150-165 ppm) for the pyrimidine carbons.
 - Signals for the piperazine carbons would appear in the δ 40-55 ppm range.
 - A signal for the methyl carbon would be expected in the upfield region, around δ 45-50 ppm.
- Mass Spectrometry (ESI+):
 - The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.26, corresponding to the molecular weight of 193.25.[\[6\]](#)

- Infrared (IR) Spectroscopy:
 - N-H Stretch: A characteristic pair of bands in the $3100\text{-}3400\text{ cm}^{-1}$ region for the primary amine ($-\text{NH}_2$).
 - C-H Stretch: Aliphatic C-H stretching from the piperazine and methyl groups just below 3000 cm^{-1} .
 - C=N and C=C Stretch: A series of sharp bands in the $1550\text{-}1650\text{ cm}^{-1}$ region corresponding to the pyrimidine ring stretches.
 - N-H Bend: A bending vibration for the primary amine around 1600 cm^{-1} .

PART 3: Reactivity, Biological Potential, and Applications in Drug Design

The true value of **2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine** lies in its potential as a versatile starting point for creating libraries of bioactive compounds. Its structure is pre-validated by its presence in numerous biologically active molecules.

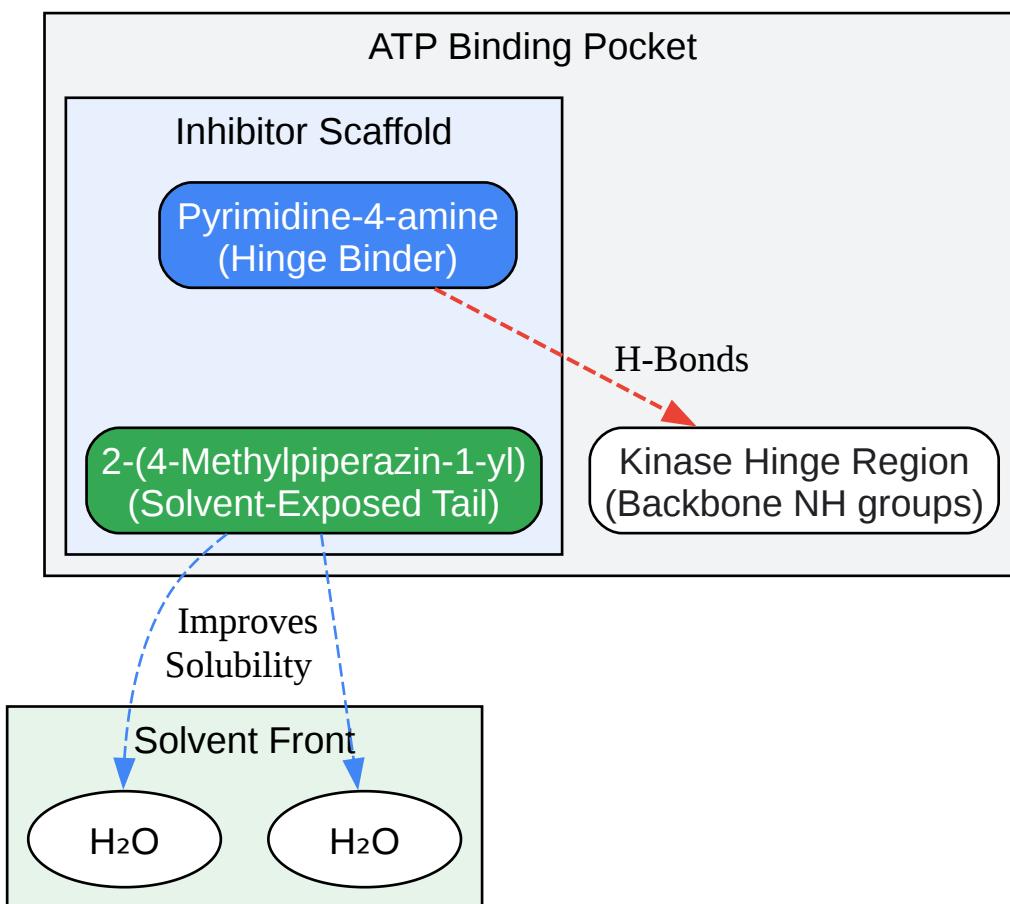
Chemical Reactivity and Derivatization

The primary amine at the C4 position is a key handle for derivatization. It can readily undergo reactions such as:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines, a common linkage in kinase inhibitors like Imatinib.^[2]

The Scaffold in Action: A Kinase Inhibitor Paradigm

The 2-aminopyrimidine motif is a classic "hinge-binding" element in ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 2-(4-methylpiperazin-1-yl) group typically projects out of the ATP-binding pocket into the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.



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Caption: Binding model of the scaffold as a hypothetical ATP-competitive kinase inhibitor.

Known Biological Activities of Analogs

While the specific biological activity of the title compound is not extensively documented, numerous related structures containing the (4-methylpiperazin-1-yl)pyrimidine core have demonstrated significant therapeutic potential, suggesting promising avenues for investigation:

- Anticancer Agents: The pyrimidine-piperazine scaffold is central to the structure of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[2][3]
- GPR119 Agonists: Derivatives of 2-(piperazin-1-yl)pyrimidine have been developed as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, with potential applications for treating type 2 diabetes and obesity.[11]
- Antiplasmodial Activity: Hybrids incorporating a piperazine-linked pyrimidine have shown potent activity against *P. falciparum*, the parasite responsible for malaria.[12]
- MAO-A Inhibitors: Certain pyrimidinyl-piperazine derivatives have exhibited selective inhibitory activity against monoamine oxidase A (MAO-A), a target for antidepressant drugs. [7][13]

Conclusion

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It combines a proven hinge-binding element with a versatile pharmacokinetic-modulating group, offering a robust starting point for library synthesis and lead optimization. The synthetic accessibility and predictable reactivity of this scaffold, coupled with the established biological relevance of its analogs, make it a high-value asset for research programs targeting a wide range of diseases, from cancer to metabolic and infectious disorders. This guide provides the foundational knowledge for scientists to harness the potential of this powerful chemical scaffold in the pursuit of next-generation therapeutics.

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